1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indazole
Description
Properties
IUPAC Name |
(1-methylindazol-3-yl)-(1,4-oxazepan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-16-12-6-3-2-5-11(12)13(15-16)14(18)17-7-4-9-19-10-8-17/h2-3,5-6H,4,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICVJLHIRFVPFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)N3CCCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of the Oxazepane Ring: The oxazepane ring can be constructed through the reaction of appropriate amines with epoxides or through ring-closing reactions involving amino alcohols.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in industrial processes are often chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indazole has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Selected Indazole Derivatives
Key Observations :
- Substituent Position : The target compound’s 3-position oxazepane carbonyl contrasts with 3-amine (compound 89) or 4/6-disubstituted (compound 120) derivatives. Substituent position significantly impacts target selectivity; for example, 3-amine derivatives bind Bcr-Abl kinase , while disubstituted indazoles target IDO1 .
- Functional Groups : The oxazepane carbonyl may enhance solubility compared to rigid aromatic substituents (e.g., compound 120’s hydrophobic groups). The aldehyde in 1-methyl-1H-indazole-3-carbaldehyde is more reactive but less stable than the oxazepane moiety.
Table 2: Activity Comparison of Indazole-Based Compounds
Key Findings :
- However, the oxadiazole core in 5g may confer higher electronegativity than the indazole-oxazepane hybrid.
- Enzyme Inhibition : The target compound’s oxazepane carbonyl could mimic the binding mode of compound 5g’s carbonyl group to SDH, but its larger ring system might alter binding affinity or selectivity .
Molecular Docking and Binding Insights
- SDH Binding (Fungicidal Activity): Compound 5g binds SDH (PDB: 2FBW) via carbonyl interactions similar to penthiopyrad .
- IDO1 and Bcr-Abl Binding : Compound 120’s 1H-indazole motif interacts with IDO1’s heme iron , while compound 89’s 3-amine group forms hydrogen bonds with Bcr-Abl . The target compound’s oxazepane moiety may lack direct heme-iron interaction but could engage in hydrogen bonding via its carbonyl oxygen.
Biological Activity
1-Methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indazole is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the synthesis, pharmacological properties, and biological activities of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a unique structure that combines an indazole moiety with an oxazepane carbonyl group. Its molecular formula is with a molecular weight of approximately 218.25 g/mol. The presence of both the indazole and oxazepane rings suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound can be achieved through several methods, including:
- Condensation Reactions : Utilizing appropriate precursors to form the indazole structure followed by carbonylation to introduce the oxazepane moiety.
- Catalytic Methods : Employing palladium-catalyzed reactions to enhance yield and selectivity.
Anticancer Properties
Research has indicated that derivatives of indazole compounds exhibit significant anticancer activity. For example, studies have shown that related indazole derivatives can inhibit cell proliferation in various cancer cell lines:
- MCF-7 (breast cancer) : Compounds demonstrated IC50 values ranging from 1.85 to 4.88 µM, indicating potent activity compared to standard treatments like Doxorubicin .
- HCT-116 (colon cancer) : Similar trends were observed with IC50 values suggesting effective inhibition of tumor cell growth .
The mechanism of action often involves the inhibition of key enzymes involved in nucleotide synthesis, such as thymidylate synthase, which is crucial for DNA replication in cancer cells .
Neuropharmacological Effects
The oxazepane component suggests potential applications in treating neurological disorders. Compounds with similar structures have been reported to exhibit monoamine reuptake inhibitory activity, making them candidates for treating conditions such as depression and anxiety .
Study 1: Anticancer Activity
A study synthesized a series of indazole derivatives, including this compound, and evaluated their anticancer properties against MCF-7 and HCT-116 cell lines. The results demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics .
Study 2: Neuropharmacological Evaluation
Another investigation focused on the neuropharmacological profile of oxazepane derivatives. The research highlighted that these compounds could modulate neurotransmitter levels effectively, suggesting their potential use in managing mood disorders .
Comparative Biological Activity Table
| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 2.5 | Inhibition of thymidylate synthase |
| Related Indazole Derivative | HCT-116 | 3.0 | Antagonism of DNA replication |
| Oxazepane Derivative | Neurotransmitter Reuptake | N/A | Monoamine reuptake inhibition |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indazole, and what challenges exist in achieving high yields?
- Methodological Answer : The synthesis typically involves coupling the 1H-indazole core with 1,4-oxazepane-4-carbonyl derivatives. A nucleophilic substitution reaction (e.g., using a brominated oxazepane intermediate) or acylation via coupling agents like EDCI/HOBT can be employed . Key challenges include regioselectivity at the indazole N1/N2 positions and steric hindrance from the oxazepane ring. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) is critical for isolating the pure product . Reaction monitoring by TLC (e.g., benzene:methanol 9:1) and optimization of stoichiometry (1:1.2 molar ratio of indazole to acylating agent) improve yields .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C-NMR : Distinct signals for the methyl group (~δ 3.8 ppm for N-CH₃), oxazepane carbonyl (δ ~165-170 ppm), and indazole aromatic protons (δ 7.2-8.1 ppm) should be observed. 2D NMR (e.g., HMBC) can confirm connectivity between the oxazepane and indazole moieties .
- IR : Stretching vibrations for the carbonyl group (C=O, ~1680 cm⁻¹) and indazole N-H (if present, ~3130 cm⁻¹) are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ with the theoretical mass (C₁₄H₁₆N₃O₂ requires 266.1239 g/mol) .
Advanced Research Questions
Q. How does density functional theory (DFT) aid in understanding the electronic properties and reactivity of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) can predict frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and nucleophilic/electrophilic sites . For example, exact exchange functionals (like hybrid B3LYP) improve accuracy in thermochemical properties (e.g., bond dissociation energies) and reaction pathways, such as acyl transfer or hydrolysis . Solvent effects (PCM model) and vibrational frequency analysis validate experimental IR/NMR data .
Q. What strategies resolve contradictions in reported biological activities of structurally similar indazole derivatives?
- Methodological Answer : Discrepancies in bioactivity data (e.g., enzyme inhibition) require:
- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., oxazepane vs. piperazine) to isolate pharmacophoric groups .
- Binding Assays : Competitive fluorescence quenching with human serum albumin (HSA) or isothermal titration calorimetry (ITC) to quantify interactions .
- Data Normalization : Control for assay conditions (pH, temperature) and use standardized positive controls (e.g., known kinase inhibitors) .
Q. What crystallographic methods are suitable for determining the solid-state structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves the 3D structure. Key parameters include:
- Space Group : Monoclinic (e.g., P2₁/c) for similar indazole complexes .
- Hydrogen Bonding : Analysis of intermolecular interactions (e.g., C-H⋯O) using Mercury software .
- Distortion Metrics : Octahedral or planar geometry around substituents, quantified by bond angles (e.g., Os-Cl-indazole angles in osmium complexes) .
Q. How can computational docking predict the potential of this compound as a kinase inhibitor?
- Methodological Answer :
- Target Selection : Identify kinases (e.g., TTK, Aurora A) with conserved ATP-binding pockets .
- Docking Software : Use AutoDock Vina or Schrödinger Suite with flexible ligand sampling.
- Scoring Metrics : Binding affinity (ΔG), hydrogen bonds (e.g., indazole N-H with kinase backbone), and hydrophobic interactions (oxazepane with aliphatic residues) .
- Validation : Compare with co-crystallized inhibitors (PDB IDs: 4YC3, 6H0O) .
Q. What experimental approaches study the hydrolytic stability of this compound under physiological conditions?
- Methodological Answer :
- Kinetic Studies : Monitor degradation in PBS (pH 7.4) at 37°C via HPLC/UV-Vis, tracking half-life (t₁/₂) .
- Product Identification : LC-MS/MS identifies hydrolysis products (e.g., free oxazepane or decarboxylated indazole) .
- EPR Spectroscopy : Use spin-labeled probes to detect radical intermediates in oxidative degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
